

(R)-(+)-1-(2-Naphthyl)ethylamine chemical structure and chirality

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-1-(2-Naphthyl)ethylamine

Cat. No.: B1301132

[Get Quote](#)

An In-depth Technical Guide to **(R)-(+)-1-(2-Naphthyl)ethylamine**: Structure, Chirality, and Applications

Abstract

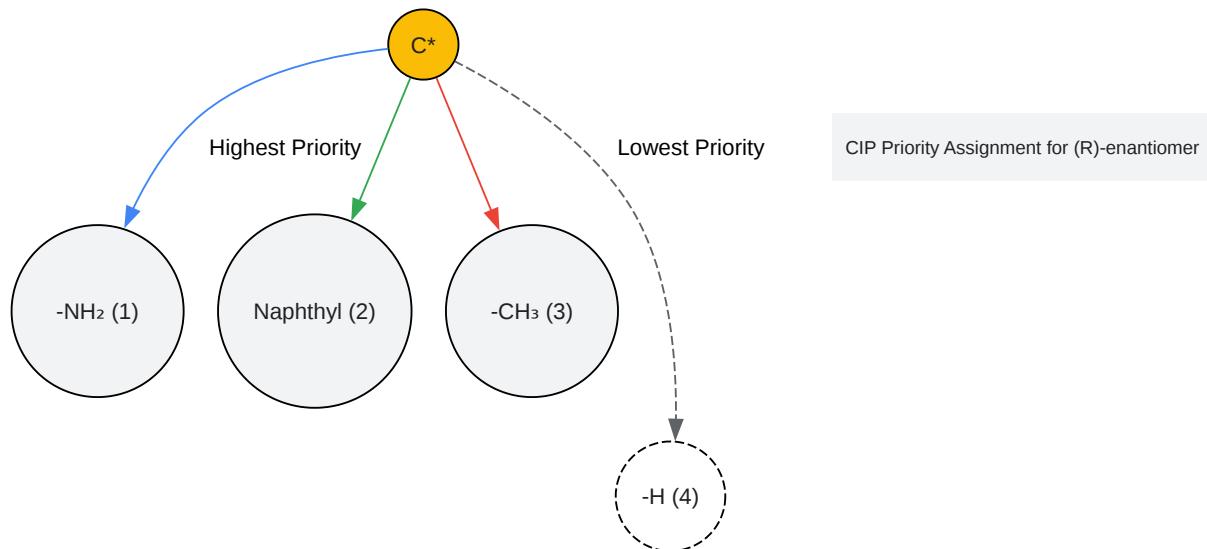
(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry, asymmetric synthesis, and materials science. Its unique stereochemistry and the presence of a bulky naphthalene moiety make it an invaluable building block for the synthesis of biologically active molecules and a highly effective chiral resolving agent.^[1] This guide provides a comprehensive overview of its chemical structure, stereochemical properties, physicochemical data, and key applications. Detailed experimental protocols for its preparation via enzymatic kinetic resolution are also presented, offering a practical resource for researchers and drug development professionals.

Chemical Identity and Structure

(R)-(+)-1-(2-Naphthyl)ethylamine, also known as (R)-(+)- α -Methyl-2-naphthalenemethylamine, is an organic compound featuring a primary amine attached to an ethyl group, which is in turn bonded to the second position of a naphthalene ring system.^{[2][3]} Its fundamental chemical information is summarized below.

- Molecular Formula: C₁₂H₁₃N^{[1][3]}
- Molecular Weight: 171.24 g/mol ^{[1][3]}

- CAS Number: 3906-16-9[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: (R)-2-(1-Aminoethyl)naphthalene, (R)-(+)- α -Methyl-2-naphthalenemethylamine[\[1\]](#)[\[3\]](#)


The two-dimensional structure consists of a naphthalene core connected at the β -position to an ethylamine side chain.

Caption: 2D structure of 1-(2-Naphthyl)ethylamine with the chiral carbon marked.

Chirality and Stereochemistry

The defining feature of this molecule is its chirality, which arises from the stereocenter at the carbon atom bonded to the naphthalene ring, the amine group, the methyl group, and a hydrogen atom. The "(R)-(+)" designation provides two key pieces of information:

- (R): Refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is: 1. Amine (-NH₂), 2. Naphthyl group, 3. Methyl (-CH₃), 4. Hydrogen (-H). With the lowest priority group (H) pointing away, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction, hence the "R" (from the Latin *rectus*) configuration.
- (+): Indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

[Click to download full resolution via product page](#)

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the chiral center.

This specific stereochemistry is crucial for its applications, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities.[\[1\]](#)

Physicochemical Properties

The quantitative physical and chemical properties of **(R)-(+)-1-(2-Naphthyl)ethylamine** are critical for its handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
Appearance	White to light yellow solid or powder	[1]
Melting Point	46 - 50 °C	[1]
Boiling Point	166 °C at 15 mmHg	[1]
Density	1.02 - 1.04 g/cm³	[4]
Specific Rotation	$[\alpha]D^{20} = +20 \pm 2^\circ$ (c=1 in Ethanol)	[1]
Solubility	Insoluble in water; Soluble in common organic solvents like ethanol.	[4] [5]
Optical Purity (ee)	≥98.0% to ≥98.5%	[2]
SMILES	C--INVALID-LINK-- c1ccc2cccc2c1	[2] [6]
InChI Key	KHSYYLCXQKCYQX- SECBINFHSA-N	[2]

Applications in Research and Drug Development

(R)-(+)-1-(2-Naphthyl)ethylamine serves as a versatile tool in several areas of chemical and pharmaceutical science.

- Asymmetric Synthesis: It is a key chiral building block for creating more complex enantiomerically pure molecules.[\[1\]](#) Its chiral nature is transferred to new molecules during synthesis.
- Chiral Ligands and Catalysis: Researchers utilize it in the synthesis of chiral ligands and catalysts that are essential for asymmetric catalytic processes, improving reaction efficiency and selectivity.[\[1\]](#)
- Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[\[1\]](#) It is also an

important intermediate for synthesizing coronavirus PLpro protease inhibitors.[7]

- Chiral Resolving Agent: Due to its basic nature, it can be used as a chiral base to resolve racemic acidic compounds by forming diastereomeric salts that can be separated by crystallization.[7]
- Materials Science: The molecule and its derivatives are explored for creating novel chiral perovskites and polymers with specific optical and electronic properties.[1][8]

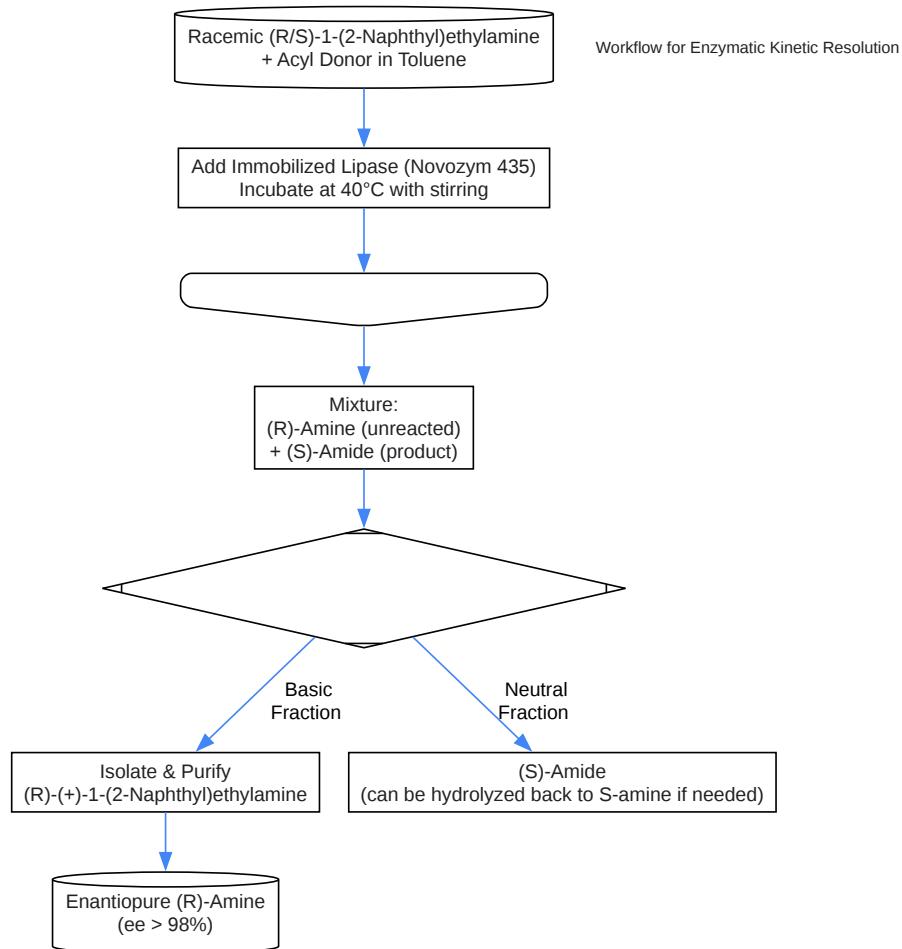
Experimental Protocols: Enantiomeric Resolution

Obtaining enantiomerically pure **(R)-(+)-1-(2-Naphthyl)ethylamine** typically involves the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly efficient method.[9]

Principle of Enzymatic Kinetic Resolution

This technique uses a lipase, such as *Candida antarctica* lipase B (CALB, often immobilized as Novozym 435), to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. In this case, the lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of acylated (S)-amine and unreacted (R)-amine can then be easily separated.

Detailed Protocol for Enzymatic Kinetic Resolution


This protocol is a synthesized methodology based on published research.[7][9]

Materials:

- Racemic 1-(2-Naphthyl)ethylamine
- Immobilized Lipase (e.g., Novozym 435)
- Acyl Donor (e.g., 4-chlorophenyl valerate or 4-nitrophenyl ethyl acetate)[7][9]
- Organic Solvent (e.g., Toluene or Methylbenzene)[7][9]
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

- Reaction Setup: In a reaction vessel, dissolve racemic 1-(2-Naphthyl)ethylamine (e.g., 300 mmol/L) and the acyl donor in the organic solvent (Toluene).[\[9\]](#)
- Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution.
- Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40 °C) with constant stirring or shaking.[\[9\]](#)
- Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using chiral HPLC to determine the enantiomeric excess (ee) of the remaining amine (ees) and the formed amide (eep).
- Termination: Stop the reaction when the desired conversion is reached (typically around 50% for maximum ee of both substrate and product). A conversion of 52.4% can yield a substrate enantiomeric excess (ees) of 98%.[\[9\]](#)
- Separation:
 - Filter off the immobilized enzyme. The enzyme can often be washed and reused.
 - The filtrate contains the unreacted **(R)-(+)-1-(2-Naphthyl)ethylamine** and the acylated (S)-amide.
 - Separate these two compounds using standard techniques such as column chromatography or acid-base extraction. The basic amine can be extracted into an acidic aqueous layer, leaving the neutral amide in the organic layer.
- Isolation: Neutralize the acidic aqueous layer containing the (R)-amine salt and extract the free **(R)-(+)-1-(2-Naphthyl)ethylamine** back into an organic solvent. Evaporate the solvent to yield the purified product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the enzymatic kinetic resolution of racemic amine.

Conclusion

(R)-(+)-1-(2-Naphthyl)ethylamine stands out as a chiral amine with significant utility in synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with the bulky aromatic naphthyl group, provides a unique structural motif that is highly sought after for the development of chiral catalysts, ligands, and pharmaceutical agents. The availability of robust and efficient preparation methods, such as enzymatic kinetic resolution, ensures its accessibility for advanced research and development applications, solidifying its role as a cornerstone chiral building block for scientists and industry professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-(+)-1-(2-萘基)乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. (R)-(+)-1-(2-Naphthyl)Ethylamine | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. Method for preparing (R)-1-(2-naphthyl) ethylamine through enzymatic resolution - Eureka | Patsnap [eureka.patsnap.com]
- 8. Unraveling chirality transfer mechanism by structural isomer-derived hydrogen bonding interaction in 2D chiral perovskite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-(+)-1-(2-Naphthyl)ethylamine chemical structure and chirality]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301132#r-1-2-naphthyl-ethylamine-chemical-structure-and-chirality>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com